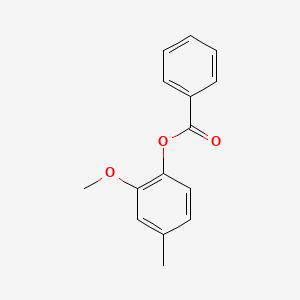

2-Methoxy-4-methylphenyl benzoate

Description

2-Methoxy-4-methylphenyl benzoate is an aromatic ester derivative characterized by a benzoate group esterified to a substituted phenyl ring bearing methoxy (–OCH₃) and methyl (–CH₃) groups at the 2- and 4-positions, respectively. These compounds are typically synthesized via esterification reactions involving substituted phenols and benzoic acid derivatives, often under basic conditions with catalysts like potassium carbonate . Applications range from pharmaceuticals to materials science, depending on substituent effects on molecular conformation and reactivity.

Properties

IUPAC Name |

(2-methoxy-4-methylphenyl) benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-11-8-9-13(14(10-11)17-2)18-15(16)12-6-4-3-5-7-12/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHDJPHCNQZJYBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC(=O)C2=CC=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-4-methylphenyl benzoate typically involves the esterification of 2-methoxy-4-methylphenol with benzoic acid. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures a consistent and efficient production process. The reactants are continuously fed into the reactor, and the product is continuously removed, allowing for large-scale production.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the aromatic ring. Common reagents include halogens and nitrating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Formation of carboxylic acids or quinones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-Methoxy-4-methylphenyl benzoate has various applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

Medicine: Investigated for its potential therapeutic effects in treating certain diseases.

Industry: Utilized in the production of fragrances, flavorings, and other aromatic compounds.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-methylphenyl benzoate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The spatial arrangement of benzene rings in benzoate esters significantly impacts their physical and chemical properties. For example:

- 2-Methoxy-4-(prop-2-en-1-yl)phenyl 2,4-dichlorobenzoate : The dihedral angle between the two aromatic rings is 73.6°, comparable to unsubstituted phenyl benzoate, indicating minimal steric hindrance from the allyl group .

- Methyl 4-benzyloxy-2-hydroxybenzoate : A dihedral angle of 67.18° between rings suggests that benzyloxy and hydroxyl substituents induce moderate twisting .

- Phenacyl benzoates (e.g., 2-(4-bromophenyl)-2-oxoethyl 4-methoxybenzoate): The ketone group adjacent to the ester introduces planar constraints, altering reactivity for photolytic cleavage .

Data Table: Key Properties of Selected Benzoate Esters

Critical Analysis of Substituent Effects

- Electron-donating groups (e.g., –OCH₃, –CH₃): Enhance ester stability and reduce hydrolysis rates. For example, methoxy groups in 2-Methoxy-4-methylphenyl benzoate likely increase lipophilicity, improving bioavailability in drug candidates .

- Electron-withdrawing groups (e.g., –Cl, –Br): Increase electrophilicity of the ester carbonyl, enhancing reactivity toward nucleophiles .

- Bulkier substituents (e.g., benzyloxy, allyl): Induce steric hindrance, altering molecular conformation and phase behavior in materials science .

Biological Activity

2-Methoxy-4-methylphenyl benzoate, an organic compound with the molecular formula , is formed through the esterification of 2-methoxy-4-methylphenol and benzoic acid. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including enzyme inhibition and receptor binding.

Chemical Structure:

- IUPAC Name: (2-methoxy-4-methylphenyl) benzoate

- Molecular Weight: Approximately 256.29 g/mol

The synthesis typically involves heating 2-methoxy-4-methylphenol with benzoic acid in the presence of an acid catalyst, such as sulfuric or hydrochloric acid, under reflux conditions. This method can be scaled for industrial production using continuous flow reactors for efficiency.

Biological Activities

Research indicates that this compound exhibits several biological activities:

-

Enzyme Inhibition:

- The compound has been shown to inhibit various enzymes, including alpha-amylase and acetylcholinesterase. These enzymes are crucial in carbohydrate metabolism and neurotransmission, respectively.

- Antioxidant Properties:

-

Anti-inflammatory Effects:

- Preliminary studies suggest that this compound may possess anti-inflammatory properties, making it a candidate for therapeutic applications in inflammatory diseases.

- Antimicrobial Activity:

The exact mechanisms underlying the biological activities of this compound involve interactions with specific molecular targets. For instance, its ability to inhibit enzymes suggests that it binds to enzyme active sites or alters their conformation, thereby modulating their activity.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique properties of this compound:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Methyl 4-methylbenzoate | Simple ester structure | Lacks complex functional groups |

| 4-Methoxyphenyl benzoate | Similar ester structure | Different substituents affect properties |

| 2-Isopropyl-4-methoxy-5-methylphenyl benzoate | Contains isopropyl group | Offers distinct steric effects |

| Phenyl benzoate | Basic structure without substitutions | Less reactive due to lack of additional functional groups |

The combination of methoxy and methyl groups along with the benzoate ester confers distinct chemical and biological properties to this compound that are not present in simpler analogs.

Case Studies and Research Findings

Recent studies have explored the biological activity of related compounds and their derivatives:

- Antidiabetic Activity:

- Cytotoxicity Studies:

- Toxicological Assessments:

Q & A

Q. What are the standard laboratory synthesis protocols for 2-Methoxy-4-methylphenyl benzoate?

The compound is typically synthesized via acid-catalyzed esterification. For example, phenacyl ester derivatives (structurally analogous) are prepared by reacting methoxy-substituted benzoic acids with phenacyl bromides in dimethylformamide (DMF) using potassium carbonate as a base under mild conditions (room temperature, 2 hours) . Optimization involves refluxing with sulfuric acid as a catalyst and removing water to drive esterification to completion. Industrial-scale production may employ continuous reactors for higher efficiency.

Q. Which spectroscopic and crystallographic techniques are recommended for characterizing this compound?

- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for refining crystal structures, resolving bond lengths/angles, and analyzing intermolecular interactions (e.g., hydrogen bonding, π-stacking) .

- Spectroscopy : NMR (¹H/¹³C) identifies methoxy and ester functional groups, while IR confirms carbonyl (C=O) stretches. Mass spectrometry validates molecular weight.

- Visualization : ORTEP-III generates 3D molecular models to illustrate stereochemistry and packing motifs .

Advanced Research Questions

Q. How can computational tools like SHELX and ORTEP-III assist in the structural analysis of this compound?

- SHELX : Refines high-resolution crystallographic data to resolve twinning or disordered regions, critical for accurate atomic coordinate determination .

- ORTEP-III : Visualizes thermal ellipsoids and molecular geometry, aiding in the interpretation of steric effects and conformational flexibility .

- Density Functional Theory (DFT) : Predicts electronic properties (e.g., dipole moments) and validates experimental bond parameters.

Q. What strategies are effective in resolving contradictions between experimental and computational data for this compound?

- Cross-validation : Compare crystallographic data (definitive for bond lengths/angles) with NMR/IR results to identify artifacts (e.g., solvent interference).

- High-resolution techniques : Use synchrotron X-ray sources to improve data quality for SHELXL refinement, reducing ambiguities in electron density maps .

- Dynamic NMR : Resolves rotational barriers in methoxy or ester groups that may cause signal splitting.

Q. In synthetic chemistry, how is this compound utilized as an intermediate for complex organic molecules?

The compound serves as a precursor for heterocycles (e.g., oxazoles, benzoxazepines) via photolysis or nucleophilic substitution. For example, phenacyl esters undergo ring-closing reactions with amines to form bioactive heterocyclic scaffolds . Its methoxy groups activate aromatic rings for electrophilic substitution, enabling functionalization at specific positions.

Q. How can reaction conditions be optimized to minimize side products during synthesis?

- Catalyst selection : Use H₂SO₄ for esterification but avoid excess to prevent sulfonation.

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity while stabilizing intermediates.

- Temperature control : Reflux conditions improve yield but require careful monitoring to prevent decomposition.

- Purification : Column chromatography or recrystallization (e.g., ethanol) removes unreacted acids/phenols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.